DPC-681
Overview
Description
DPC 681 is a potent, selective inhibitor of human immunodeficiency virus protease active against clinically relevant mutant variants.
Biological Activity
DPC-681, also known as DPH-153893, is a synthetic compound recognized for its potent and selective inhibition of the human immunodeficiency virus (HIV) protease. This enzyme plays a crucial role in the maturation of HIV, making it a significant target for antiviral therapies. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy against various strains of HIV, and potential applications in therapy.
This compound functions primarily through competitive inhibition of the HIV protease. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition results in the production of immature, non-infectious viral particles, effectively reducing the viral load in infected individuals.
Efficacy and Potency
The potency of this compound has been evaluated through various studies, demonstrating impressive inhibitory concentrations (IC90) against wild-type HIV-1 ranging from 4 to 40 nanomolar . This indicates a strong effectiveness in inhibiting viral replication in vitro. Furthermore, this compound exhibits minimal cytotoxicity towards human cells, which is an essential characteristic for therapeutic agents.
Comparative Analysis with Other Protease Inhibitors
To understand the relative efficacy of this compound, it is useful to compare it with other notable HIV protease inhibitors. The following table summarizes key characteristics:
Compound | IC90 (nM) | Selectivity | Resistance to Other Inhibitors |
---|---|---|---|
This compound | 4 - 40 | High | Effective against resistant strains |
Ritonavir | 50 - 100 | Moderate | Limited against some resistant strains |
Lopinavir | 20 - 50 | Moderate | Some resistance observed |
This comparison highlights this compound's high selectivity and effectiveness against resistant strains of HIV, making it a valuable candidate for inclusion in antiretroviral therapy regimens.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Research has consistently shown that this compound can inhibit various strains of HIV, including those resistant to other protease inhibitors. This characteristic is crucial for understanding resistance mechanisms in HIV and developing strategies to combat them.
- Cellular Models : In cellular models, this compound has demonstrated a strong ability to inhibit HIV replication without significantly affecting cell viability. This is critical for ensuring that therapeutic agents do not compromise host cell health while targeting viral replication.
- Combination Therapies : Due to its selectivity and potency, ongoing research is exploring the potential of this compound in combination therapies aimed at overcoming drug resistance commonly seen with other HIV protease inhibitors.
Properties
IUPAC Name |
(2R)-N-(2-aminoacetyl)-2-[[(2S)-4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48FN5O5S/c1-24(2)21-40(47(45,46)29-16-10-15-28(38)19-29)23-31(42)30(18-25-11-7-6-8-12-25)41(22-26-13-9-14-27(36)17-26)33(35(3,4)5)34(44)39-32(43)20-37/h6-17,19,24,30-31,33,42H,18,20-23,37-38H2,1-5H3,(H,39,43,44)/t30-,31?,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPRDABYBCABNU-NCNGZOBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)C(C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC([C@H](CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)[C@@H](C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48FN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951109 | |
Record name | 2-Amino-N-(N-{4-[(3-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N-[(3-fluorophenyl)methyl]-3-methylvalyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284661-68-3 | |
Record name | DPC 681 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284661683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-(N-{4-[(3-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N-[(3-fluorophenyl)methyl]-3-methylvalyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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